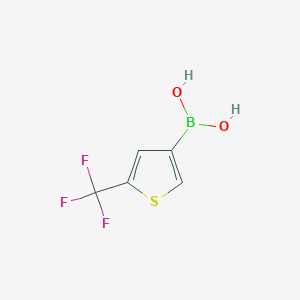

5-(Trifluoromethyl)thiophene-3-boronic acid

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)thiophen-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3O2S/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYSWMNWCOLUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-3-boronic acid typically involves the borylation of 5-(Trifluoromethyl)thiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of recyclable catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-3-boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, depending on the specific reagents and substrates involved.

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Structure-Activity Relationship (SAR)

The inclusion of trifluoromethyl and sulfonyl groups can significantly improve a compound's biological activity. SAR studies indicate that these modifications can change lipophilicity and electronic properties, which leads to better interactions with biological targets.

Scientific Research Applications

- Anticancer Properties: Thiophene derivatives, including those with trifluoromethyl and sulfonyl substitutions, have been evaluated against multiple cancer cell lines. Studies have shown that these modifications can result in enhanced cytotoxicity compared to non-modified analogs.

- Antimicrobial Evaluation: Thiophene derivatives have been investigated for their antimicrobial properties, with certain substitutions leading to improved activity against resistant bacterial strains. The sulfonyl group plays a role in mediating these effects.

- Cross-Coupling Reactions: Boronic acids derived from thiophene undergo trifluoromethylation, and this method provides a way to selectively modify molecules . For example, arylboronic acids can undergo cross-coupling reactions with CF3I through a photoredox process using a copper catalyst .

- Antiandrogen Development: Boronic acids have been used in the design and synthesis of potential flutamide-like antiandrogens for treating prostate cancer . These boronic acids were tested against human prostate cancer cell lines, demonstrating their efficacy .

Synthesis of Thieno[3,2-b]thiophene Derivatives

Thieno[3,2-b]thiophene derivatives have applications in thin-film transistors (TFTs). For instance, the Suzuki coupling reaction of 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene with arylboronic acids is used to synthesize compounds for TFT applications .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-3-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity of the thiophene ring, making it a valuable intermediate in various synthetic applications.

Comparison with Similar Compounds

Structural Analogs on Thiophene Core

The table below compares key thiophene-based boronic acids:

Key Findings :

- Electronic Effects : The trifluoromethyl group in the target compound significantly lowers the pKa of the boronic acid (~8–9) compared to methyl-substituted analogs (~10–11), enhancing reactivity in aqueous Suzuki couplings .

- Thermal Stability: Thermogravimetric analysis (TGA) data () suggests that trifluoromethyl-substituted boronic acids exhibit higher decomposition temperatures (~250°C) than non-fluorinated analogs (~200°C), making them suitable for high-temperature reactions .

Boronic Acids on Benzene Core with Similar Substituents

Key Findings :

- Reactivity Differences : Thiophene-based boronic acids generally exhibit faster coupling kinetics than benzene analogs due to the sulfur atom’s electron-rich nature, which stabilizes transition states .

- Synthetic Applications : Benzene analogs are preferred for rigid, planar architectures (e.g., liquid crystals), while thiophene derivatives are favored in conjugated polymers for organic electronics .

Commercial Availability and Pricing

Note: The target compound’s commercial scarcity contrasts with widely available analogs like 3-(trifluoromethyl)phenylboronic acid, suggesting specialized synthesis requirements .

Biological Activity

5-(Trifluoromethyl)thiophene-3-boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Weight: 172.13 g/mol

- Chemical Structure: The compound features a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group, which is crucial for its biological interactions.

Target Enzymes:

Research indicates that compounds similar to this compound may target enzymes involved in the tricarboxylic acid (TCA) cycle. This interaction can disrupt normal cellular metabolism, potentially leading to cell death in target organisms.

Biochemical Pathways:

The compound's ability to interfere with metabolic pathways suggests it may have applications in cancer therapy and other diseases where metabolic dysregulation is a factor. Specifically, the disruption of the TCA cycle can affect energy production and biosynthetic processes within cells .

Anticancer Properties

Recent studies have explored the potential of this compound as an antiandrogen agent in prostate cancer treatment. In comparative studies with established drugs like flutamide and bicalutamide, certain derivatives showed enhanced antiproliferative activity against LAPC-4 prostate cancer cells .

Case Studies

- Prostate Cancer Treatment:

-

Biodegradation Studies:

- Research on the biodegradation of arylboronic acids, including derivatives of thiophene, showed variable substrate specificity among different bacterial strains. While some compounds were readily oxidized, others like 2-(trifluoromethyl)phenylboronic acid exhibited resistance to degradation . This suggests potential environmental implications for the use of such compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its molecular weight may influence bioavailability. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for evaluating its therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| This compound | Contains trifluoromethyl and boronic acid groups | Potential anticancer properties |

| 2-(Trifluoromethyl)pyridine-3-carboxamide | Similar structure with a pyridine ring | Studied for various biological activities |

| 2-(Chloromethyl)pyridine-3-carboxamide | Contains chloromethyl instead of trifluoromethyl | Lower activity compared to trifluoromethyl derivatives |

Future Directions

The ongoing research into the biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Future studies should focus on:

- Mechanistic Studies: Further elucidating the biochemical pathways affected by this compound.

- In Vivo Studies: Evaluating its efficacy and safety in animal models.

- Environmental Impact Assessments: Understanding how derivatives behave in ecological systems.

Q & A

Q. What are the standard synthetic routes for preparing 5-(trifluoromethyl)thiophene-3-boronic acid, and how are intermediates purified?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of thiophene derivatives. For example, halogenated thiophene precursors (e.g., 3-bromo-5-(trifluoromethyl)thiophene) can undergo Miyaura borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Purification often involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane). Monitoring by thin-layer chromatography (TLC) and characterization via /-NMR ensures purity .

Q. How is the Lewis acidity of this compound experimentally determined?

The Gutmann-Beckett method is commonly used, where the compound’s interaction with a Lewis base (e.g., triethylphosphine oxide) is monitored via -NMR. The degree of downfield chemical shift correlates with Lewis acidity strength. Alternatively, Childs’ method employs -NMR to quantify boron center electrophilicity . The electron-withdrawing trifluoromethyl group enhances Lewis acidity compared to unsubstituted thiophene-boronic acids, which is critical for catalytic applications .

Q. What are the optimal storage conditions to prevent degradation of this boronic acid?

The compound should be stored under inert atmosphere (argon or nitrogen) at 0–6°C to minimize hydrolysis of the boronic acid group. Prolonged exposure to moisture or air leads to boroxine formation, detectable by -NMR as a shift from ~30 ppm (boronic acid) to ~18 ppm (boroxine) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and cross-coupling efficiency of this boronic acid?

The -CF₃ group is strongly electron-withdrawing, which polarizes the boron center, increasing its electrophilicity and accelerating transmetalation in Suzuki-Miyaura reactions. However, it may reduce stability under basic conditions due to enhanced susceptibility to protodeboronation. Density functional theory (DFT) studies show that the LUMO energy of the boronic acid is lowered by ~1.5 eV compared to non-fluorinated analogs, facilitating oxidative addition with Pd(0) catalysts .

Q. What strategies mitigate protodeboronation during coupling reactions involving this compound?

Protodeboronation can be minimized by:

- Using milder bases (e.g., K₃PO₄ instead of NaOH) .

- Lowering reaction temperatures (<60°C) .

- Adding stabilizing agents like ethylene glycol or crown ethers to sequester boronate intermediates . Monitoring reaction progress via -NMR helps identify degradation byproducts (e.g., trifluoromethylthiophene).

Q. How can this boronic acid be integrated into metal-organic frameworks (MOFs) for sensing applications?

The compound’s boronic acid group can coordinate to metal nodes (e.g., Cu²⁺ or Zn²⁺) during MOF synthesis, while the -CF₃ group enhances hydrophobicity for selective adsorption. Post-synthetic modification via Suzuki coupling can introduce fluorophores for optical sensing of diols (e.g., saccharides) . Stability under MOF synthesis conditions (e.g., solvothermal methods) should be confirmed via PXRD and BET surface area analysis .

Q. What computational methods are used to predict the reactivity of this boronic acid in drug-target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to biological targets (e.g., enzymes with serine or tyrosine residues). The -CF₃ group’s electrostatic potential maps reveal strong dipole interactions with polar protein pockets, as seen in studies of analogous antifungal agents targeting leucyl-tRNA synthetase .

Methodological Considerations

Q. How do solvent polarity and pH affect the stability of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the boronic acid via hydrogen bonding, while aqueous solutions at pH > 8 promote hydrolysis. UV-Vis spectroscopy (monitoring absorbance at 260 nm) and -NMR track degradation kinetics. Buffered solutions (pH 5–7) in THF/water mixtures (4:1 v/v) are optimal for biological assays .

Q. What spectroscopic techniques are critical for characterizing this compound?

- -NMR: Confirms aromatic proton environment (δ 7.2–7.8 ppm for thiophene protons).

- -NMR: Single peak at ~-60 ppm for -CF₃ group.

- -NMR: Peak at ~30 ppm confirms boronic acid structure.

- FT-IR: B-O stretching at ~1340 cm⁻¹ and B-OH at ~3200 cm⁻¹ .

Data Contradictions and Resolutions

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

Discrepancies arise from varying purity levels (e.g., anhydride content in commercial samples). Recrystallization followed by Karl Fischer titration ensures anhydrous conditions. Solubility in DMSO ranges from 50–100 mg/mL depending on residual water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.